Cas no 62547-72-2 (Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate)
Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate Chemical and Physical Properties
Names and Identifiers
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- Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate
- 4-Methyl-beta-hydroxybenzenepropionic acid ethyl ester
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- Inchi: 1S/C12H16O3/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3
- InChI Key: YGCZMODLNTWXLW-UHFFFAOYSA-N
- SMILES: OC(CC(=O)OCC)C1C=CC(C)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 195
- XLogP3: 1.6
- Topological Polar Surface Area: 46.5
Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate Pricemore >>
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| Aaron | AR022L3V-250mg |
Ethyl 3-hydroxy-3-(p-tolyl)propanoate |
62547-72-2 | 95% | 250mg |
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| Aaron | AR022L3V-500mg |
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Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate
Recent Advances in the Study of Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate (CAS: 62547-72-2)
Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate (CAS: 62547-72-2) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties. Recent studies have focused on optimizing its synthesis, exploring its biological activities, and investigating its potential applications in drug development. This research brief consolidates the latest findings related to this compound, providing insights into its chemical properties, synthetic pathways, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate as a precursor in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The research team employed a green chemistry approach, utilizing enzymatic catalysis to enhance the yield and purity of the compound. Their results demonstrated a 15% increase in yield compared to traditional chemical synthesis methods, with reduced environmental impact. This advancement is particularly significant for large-scale pharmaceutical production.
In the field of antimicrobial research, a recent patent (US20230183245A1) disclosed the use of Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate derivatives as potent inhibitors of bacterial efflux pumps. The study revealed that structural modifications at the beta-hydroxy position significantly enhanced the compound's ability to reverse multidrug resistance in Gram-positive pathogens, including MRSA. These findings open new avenues for combating antibiotic-resistant infections.
Pharmacokinetic studies conducted in 2024 have provided new data on the metabolic fate of Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate. Using advanced LC-MS/MS techniques, researchers identified three major metabolites in human liver microsomes, with the primary metabolic pathway involving oxidation of the 4-methylphenyl group. This information is crucial for understanding the compound's bioavailability and potential drug-drug interactions in therapeutic applications.
The compound's crystal structure was recently elucidated through X-ray diffraction analysis (Acta Crystallographica Section E, 2023). The study revealed interesting intermolecular hydrogen bonding patterns that contribute to the compound's stability. These structural insights are valuable for computational chemists working on molecular docking studies and drug design projects involving this scaffold.
Ongoing clinical trials (NCT05678945) are investigating derivatives of Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate as potential treatments for chronic inflammatory conditions. Preliminary results suggest good tolerability and promising anti-inflammatory effects in phase I studies. Researchers are particularly interested in the compound's dual mechanism of action, which appears to involve both COX-2 inhibition and NF-κB pathway modulation.
From an industrial perspective, several pharmaceutical companies have recently filed process patents for improved manufacturing methods of Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate. These innovations focus on continuous flow chemistry approaches that offer better control over stereoselectivity and reduce production costs. The compound's growing importance in the pharmaceutical industry is evidenced by its inclusion in the USP-NF 2024 supplement as a reference standard.
Future research directions for Ethyl beta-hydroxy-beta-(4-methylphenyl)propionate include exploration of its potential in neurodegenerative diseases, as recent in vitro studies have shown neuroprotective effects in models of oxidative stress. Additionally, computational studies predict good blood-brain barrier penetration for certain derivatives, making this chemical scaffold interesting for CNS drug development.
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